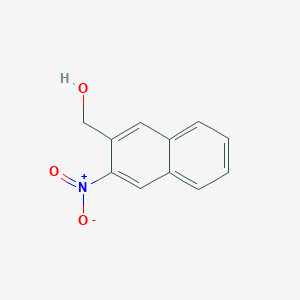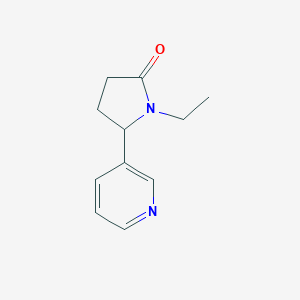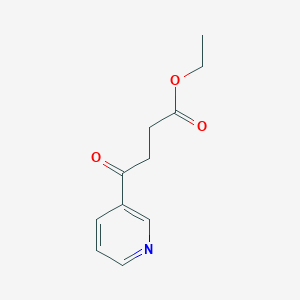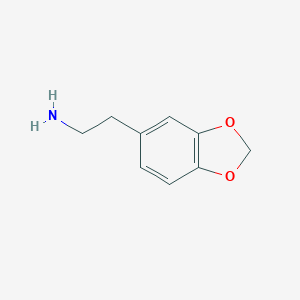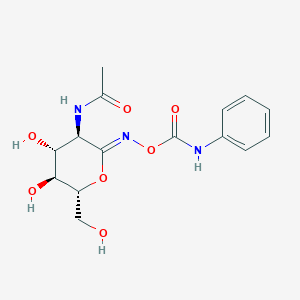
Pugnac
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
24,25-Dihydroxyvitamin D3 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer Vitamin-D-Metabolite verwendet.
Biologie: Wird auf seine Rolle bei der Calciumhomöostase und dem Knochenstoffwechsel untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Knochenkrankheiten und Calcium-bedingten Störungen untersucht.
Industrie: Wird bei der Herstellung von Vitamin-D-Nahrungsergänzungsmitteln und angereicherten Lebensmitteln eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 24,25-Dihydroxyvitamin D3 beinhaltet seine Wechselwirkung mit dem Vitamin-D-Rezeptor (VDR). Nach der Bindung an den VDR reguliert es die Expression von Genen, die am Calcium- und Phosphatstoffwechsel beteiligt sind. Diese Regulation trägt zur Aufrechterhaltung normaler Calcium- und Phosphatspiegel im Plasma bei, fördert die Knochengesundheit und beugt Erkrankungen wie Rachitis und Osteomalazie vor .
Ähnliche Verbindungen:
1,25-Dihydroxyvitamin D3: Die aktivste Form von Vitamin D3, die für die Calciumaufnahme und die Knochengesundheit unerlässlich ist.
25-Hydroxyvitamin D3: Ein Vorläufer sowohl von 1,25-Dihydroxyvitamin D3 als auch von 24,25-Dihydroxyvitamin D3.
Einzigartigkeit: 24,25-Dihydroxyvitamin D3 ist einzigartig in seiner spezifischen Rolle bei der Knochenintegrität und -heilung. Im Gegensatz zu 1,25-Dihydroxyvitamin D3, das hauptsächlich an der Calciumaufnahme beteiligt ist, ist 24,25-Dihydroxyvitamin D3 für die normale Knochenentwicklung und Frakturheilung unerlässlich .
Wirkmechanismus
Target of Action
Pugnac, also known as O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate, primarily targets two enzymes: O-GlcNAcase (OGA) and β-hexosaminidase A and B . OGA is responsible for cleaving O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of cytoplasmic, nuclear, and mitochondrial proteins . β-hexosaminidases A and B are involved in the removal of the terminal N-acetyl-D-hexosamine residue from globoside, forming globotriaosylceramide .
Mode of Action
This compound acts as a potent inhibitor of OGA and β-hexosaminidases A and B . It inhibits the removal of GlcNAc from glycosylated proteins . .
Biochemical Pathways
This compound affects several biochemical pathways. It impacts the O-GlcNAcylation process, a reversible post-translational protein modification involved in regulation of gene expression, proteasomal degradation, cell cycle, and signaling . This compound also inhibits the lysosomal degradation pathway of glycosphingolipids . Furthermore, it has been suggested that this compound may affect the endoplasmic reticulum-associated degradation (ERAD) of misfolded newly synthesized N-glycoproteins and the mature N-glycoproteins turnover pathway .
Pharmacokinetics
It’s known that this compound is a potent inhibitor of oga and β-hexosaminidases a and b, suggesting it has sufficient bioavailability to reach its targets .
Result of Action
The primary result of this compound’s action is an increase in global levels of O-GlcNAc . This can lead to a variety of effects, including insulin resistance . This compound has also been shown to have protective effects on post-traumatic cardiac function . Moreover, it’s been found that this compound treatment leads to an unusual accumulation of free oligosaccharides in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the use of this compound could mimic a lysosomal storage disorder, a condition characterized by the accumulation of storage material as free oligosaccharides in lysosomes .
Biochemische Analyse
Biochemical Properties
Pugnac plays a crucial role in biochemical reactions by inhibiting O-GlcNAcase, an enzyme responsible for the cleavage of O-GlcNAc from glycosylated proteins . This inhibition leads to an increase in global levels of O-GlcNAc, affecting various cellular processes. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes by this compound results in the accumulation of glycosphingolipids, mimicking lysosomal storage disorders .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By increasing the levels of O-GlcNAc, this compound influences cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to cause insulin resistance and has protective effects on post-traumatic cardiac function . Additionally, this compound treatment leads to the accumulation of free oligosaccharides in cells, which can impact cellular function and mimic lysosomal storage disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of O-GlcNAcase, inhibiting the enzyme’s activity . This inhibition prevents the removal of O-GlcNAc from glycosylated proteins, leading to an increase in O-GlcNAc levels. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes results in the accumulation of glycosphingolipids and free oligosaccharides, affecting cellular function and mimicking lysosomal storage disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable and can inhibit O-GlcNAcase and lysosomal β-hexosaminidases for extended periods . Long-term treatment with this compound can lead to the accumulation of free oligosaccharides and glycosphingolipids, impacting cellular function . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits O-GlcNAcase and increases O-GlcNAc levels . At high doses, this compound can cause toxic effects, including the accumulation of glycosphingolipids and free oligosaccharides . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of O-GlcNAcase and lysosomal β-hexosaminidases . By inhibiting these enzymes, this compound affects the metabolism of glycosphingolipids and free oligosaccharides, leading to their accumulation in cells . This accumulation can impact metabolic flux and metabolite levels, mimicking lysosomal storage disorders and affecting cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound’s inhibition of O-GlcNAcase and lysosomal β-hexosaminidases affects its distribution and accumulation within cells, leading to changes in cellular function and metabolism .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, nucleus, and mitochondria, where it inhibits O-GlcNAcase . This localization is crucial for its activity, as it allows this compound to interact with glycosylated proteins and inhibit their de-glycosylation. Additionally, this compound’s inhibition of lysosomal β-hexosaminidases affects its localization within lysosomes, leading to the accumulation of glycosphingolipids and free oligosaccharides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-dihydroxyvitamin D3 typically involves the hydroxylation of 25-hydroxyvitamin D3. This process is catalyzed by the enzyme CYP24A1, which introduces a hydroxyl group at the 24th carbon position . The reaction conditions usually involve maintaining a controlled environment to ensure the enzyme’s activity and stability.
Industrial Production Methods: Industrial production of 24,25-dihydroxyvitamin D3 often employs biotechnological methods, utilizing genetically engineered microorganisms that express the CYP24A1 enzyme. This approach allows for the efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 24,25-Dihydroxyvitamin D3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um andere Metaboliten zu bilden.
Hydroxylierung: Zusätzliche Hydroxylgruppen können an verschiedenen Positionen eingeführt werden.
Substitution: Funktionelle Gruppen können substituiert werden, um die Eigenschaften der Verbindung zu verändern.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Hydroxylierungsmittel: Enzyme wie CYP24A1.
Substitutionsmittel: Verschiedene organische Reagenzien, abhängig von der gewünschten Substitution.
Hauptprodukte:
1,24,25-Trihydroxyvitamin D3: Bildet sich durch weitere Hydroxylierung.
Calcitroinsäure: Ein Produkt des Oxidationspfades.
Vergleich Mit ähnlichen Verbindungen
1,25-Dihydroxyvitamin D3: The most active form of vitamin D3, crucial for calcium absorption and bone health.
25-Hydroxyvitamin D3: A precursor to both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3.
Uniqueness: 24,25-Dihydroxyvitamin D3 is unique in its specific role in bone integrity and healing. Unlike 1,25-dihydroxyvitamin D3, which is primarily involved in calcium absorption, 24,25-dihydroxyvitamin D3 is essential for normal bone development and fracture healing .
Eigenschaften
IUPAC Name |
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNJFVQMUMOJY-JIJAQUFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


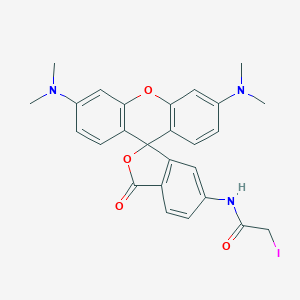
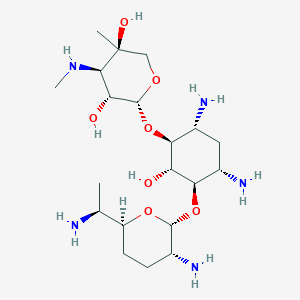
![7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13995.png)
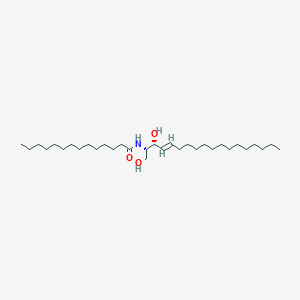
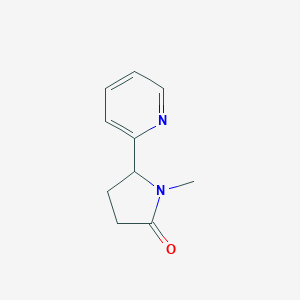
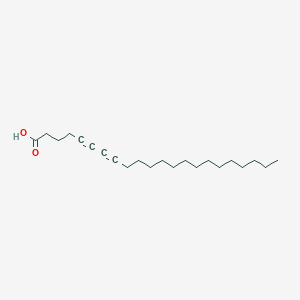

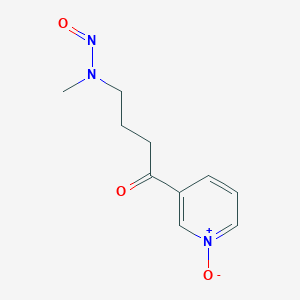
![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)

